molecular formula C16H19ClN2O B2667447 N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride CAS No. 1384431-17-7

N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride

Cat. No.: B2667447
CAS No.: 1384431-17-7
M. Wt: 290.79
InChI Key: LBNRQRQBOJYNDE-UHFFFAOYSA-N
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Description

“N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C16H18N2O.ClH . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, has been a topic of interest in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring attached to a naphthalene ring via a carboxamide group . The InChI code for this compound is 1S/C16H18N2O.ClH/c19-16(18-15-6-3-9-17-11-15)14-8-7-12-4-1-2-5-13(12)10-14;/h1-2,4-5,7-8,10,15,17H,3,6,9,11H2,(H,18,19);1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives like “this compound” can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Molecular Interactions and Receptor Antagonism

  • A study on the molecular interaction of a closely related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, utilized conformational analysis and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (QSAR) models. This research suggests that specific conformers possess the spatial orientation and electrostatic character suitable for CB1 receptor binding, indicating a potential route for developing receptor-specific antagonists (J. Shim et al., 2002).

Synthetic Methodologies and Chemical Analysis

  • Research focused on the synthesis and characterization of NESS 0327, a compound exhibiting high selectivity for the CB1 receptor compared to another closely related compound, SR 141716A. This study demonstrates the potential of specific synthetic compounds to serve as highly selective receptor antagonists, offering insights into the design and development of compounds with high affinity and selectivity for targeted receptors (S. Ruiu et al., 2003).

Metabolism-related Research

  • Investigation into the metabolism-related liabilities of a potent histone deacetylase (HDAC) inhibitor highlighted the compound's high in vivo clearance in rats due to metabolism, underscoring the importance of understanding the metabolic fate of synthetic compounds for their potential therapeutic applications (M. Fonsi et al., 2009).

Future Directions

Piperidine derivatives, including “N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride”, continue to be an area of active research due to their importance in drug design . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and further investigation of their pharmacological applications .

Properties

IUPAC Name

N-piperidin-3-ylnaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c19-16(18-15-6-3-9-17-11-15)14-8-7-12-4-1-2-5-13(12)10-14;/h1-2,4-5,7-8,10,15,17H,3,6,9,11H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNRQRQBOJYNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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